molecular formula C9H14N4O4 B011516 Pyroglutamyl-asparaginamide CAS No. 103322-29-8

Pyroglutamyl-asparaginamide

Cat. No. B011516
M. Wt: 242.23 g/mol
InChI Key: XKEBHKWYBOQECB-WHFBIAKZSA-N
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Description

Pyroglutamyl-asparaginamide is a peptide that is derived from the cyclization of the free amino group of glutamic acid or glutamine . It is a ubiquitous but understudied natural amino acid derivative . It is also known as PCA, 5-oxoproline, or pidolic acid .


Synthesis Analysis

The synthesis of pyroglutamyl peptides involves the cyclization of N-terminal glutamine . This modification is typical for proteins like immunoglobulins, especially IgGs, which often contain glutamine at the amino terminus of the heavy chain . In a study, it was found that pyroglutamyl ethyl esterified oligopeptides were synthesized and their levels were determined in commercial sake samples .


Chemical Reactions Analysis

Pyroglutamic acid (pGlu), a product of the cyclization of N-terminal glutamine, is one of the common modifications found at the N-termini of proteins . This chemical modification is typical for proteins like immunoglobulins, especially IgGs, since they often contain glutamine at the amino terminus of the heavy chain .


Physical And Chemical Properties Analysis

Pyroglutamic acid, also known as PCA, 5-oxoproline, or pidolic acid, is a natural amino acid derivative in which the free amino group of glutamic acid or glutamine cyclizes to form a lactam . The names of pyroglutamic acid conjugate base, anion, salts, and esters are pyroglutamate, 5-oxoprolinate, or pidolate .

Future Directions

Pyroglutamyl aminopeptidase 1 (PGP-1) is a potential molecular target toward diagnosing and treating inflammation . This viewpoint provides opinions on PGP-1 as a promising novel target of inflammation . Another study suggests that pyroglutamyl-asparaginamide may serve as a modality for the treatment of atopic dermatitis .

properties

IUPAC Name

(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O4/c10-6(14)3-5(8(11)16)13-9(17)4-1-2-7(15)12-4/h4-5H,1-3H2,(H2,10,14)(H2,11,16)(H,12,15)(H,13,17)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEBHKWYBOQECB-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145784
Record name Pyroglutamyl-asparaginamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyroglutamyl-asparaginamide

CAS RN

103322-29-8
Record name Pyroglutamyl-asparaginamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103322298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyroglutamyl-asparaginamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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